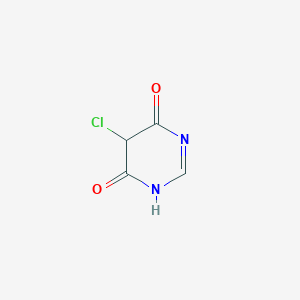

5-Chloro-6-hydroxypyrimidin-4(5H)-one

Description

Structure

3D Structure

Properties

CAS No. |

63447-41-6 |

|---|---|

Molecular Formula |

C4H3ClN2O2 |

Molecular Weight |

146.53 g/mol |

IUPAC Name |

5-chloro-1H-pyrimidine-4,6-dione |

InChI |

InChI=1S/C4H3ClN2O2/c5-2-3(8)6-1-7-4(2)9/h1-2H,(H,6,7,8,9) |

InChI Key |

WWXOASYAWAXCPN-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=O)C(C(=O)N1)Cl |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies of 5 Chloro 6 Hydroxypyrimidin 4 5h One

Electrophilic and Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Core

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This characteristic makes the ring susceptible to nucleophilic attack, a feature that is further enhanced by electron-withdrawing substituents. Conversely, electrophilic substitution on the carbon atoms of the pyrimidine ring is generally difficult unless activated by potent electron-donating groups.

In scaffolds like substituted pyrimidines, nucleophilic aromatic substitution (SNAr) is a predominant reaction pathway. nih.gov The reaction proceeds via the formation of a stabilized intermediate known as a Meisenheimer complex. chemrxiv.org The regioselectivity of these substitutions is dictated by the electronic effects and steric hindrance of the substituents already present on the ring. nih.govmdpi.com For instance, in 2,4-dichloroquinazoline, a related heterocyclic system, nucleophilic attack by amines consistently occurs at the C4 position, highlighting the pronounced reactivity of this site. nih.gov Similarly, studies on 4,6-dichloro-5-nitrobenzofuroxan show selective substitution of the chlorine at C4 by various nitrogen nucleophiles. mdpi.com The presence of activating groups, such as a nitro group, significantly promotes these substitution reactions. chemrxiv.orgscranton.edu

The reactivity of different leaving groups on the pyrimidine core can be competitive. Research on ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate demonstrated that both the chloro and the methylthio groups can be displaced by nucleophiles, with the outcome depending on the specific reagent and conditions used. rsc.org For example, while dimethylamine (B145610) selectively displaces the chlorine, sodium cyanide can lead to the displacement of the methylthio group. rsc.org This illustrates the nuanced reactivity of polysubstituted pyrimidines.

| Nucleophile | Substrate | Product(s) | Observation |

| Primary/Secondary Amines | 5-Chloro-2,4,6-trifluoropyrimidine | Mixtures of 2- and 4-amino substituted products | Reactivity is influenced by ring nitrogens and steric effects of the C5-chloro atom. nih.gov |

| Primary Amines | 6-Alkoxy-4-chloro-5-nitropyrimidine | 4,6-Dialkylamino-5-nitropyrimidine | Unexpectedly, both the chlorine and the alkoxy group are substituted. chemrxiv.org |

| Dimethylamine | Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Ethyl 4-(dimethylamino)-2-methylthiopyrimidine-5-carboxylate | Normal substitution of the chlorine atom. rsc.org |

| Sodium Cyanide | Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Ethyl 2,4-bismethylthiopyrimidine-5-carboxylate | The methylthio group is displaced by the cyanide ion. rsc.org |

Functional Group Transformations and Tautomerism on the Pyrimidine Moiety

Reactivity of the Chloro Substituent

The chlorine atom at the C5 position of the pyrimidine ring is a key functional handle for derivatization. However, its reactivity is generally lower compared to chloro-substituents at the C2, C4, or C6 positions, which are directly activated by the ring nitrogens for nucleophilic substitution. In systems like 5-chloro-2,4,6-trifluoropyrimidine, nucleophilic attack by amines preferentially occurs at the C4 and C2 positions, leaving the C5-chloro group intact under certain conditions. nih.govresearchgate.net

The reactivity of a chloro group on a pyrimidine ring is central to its role as a building block. In many synthetic sequences, the chlorine acts as a leaving group in SNAr reactions. scranton.edu The efficiency of its displacement is highly dependent on the reaction conditions and the nucleophile employed. For instance, the synthesis of 4-aminoquinazoline derivatives often relies on the regioselective displacement of a chlorine atom at the 4-position by various amines. nih.gov In some cases, the leaving group ability of chlorine is compared to other groups on the ring; studies on 6-alkoxy-4-chloro-5-nitropyrimidines showed that the alkoxy group could also be displaced, sometimes preferentially to or in concert with the chlorine, depending on the reaction mechanism. chemrxiv.org

Reactivity of the Hydroxy and Keto-Enol Tautomerism

Hydroxypyrimidines, including 5-Chloro-6-hydroxypyrimidin-4(5H)-one, exist in a dynamic equilibrium between different tautomeric forms. This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the shifting of double bonds. youtube.comlibretexts.org The compound can exist predominantly as the keto form (pyrimidin-4-one), or as one of its enol forms (pyrimidin-4-ol or pyrimidin-6-ol). nih.govsielc.com

The equilibrium generally favors the more stable keto tautomer, primarily due to the greater bond strength of a carbon-oxygen double bond compared to a carbon-carbon double bond. libretexts.org However, the enol form can be significantly stabilized by factors such as extended conjugation or intramolecular hydrogen bonding. youtube.comnih.gov In the solid state, derivatives of 4-hydroxypyrimidine (B43898) show a strong preference for the keto tautomer. nih.gov The tautomeric equilibrium can be influenced by whether the conditions are acidic or basic. youtube.comlibretexts.org

The reactivity of these functional groups corresponds to their tautomeric form. The hydroxyl group of the enol tautomer can undergo typical reactions of phenols, such as O-acylation and O-alkylation. The keto group can direct reactions to the adjacent carbon atom or undergo transformations itself, for example, conversion to a thioketone using Lawesson's reagent. google.com

Tautomeric Forms of this compound

| Tautomer Name | Structural Features |

| This compound | Keto-enol form with a ketone at C4 and a hydroxyl at C6. |

| 5-Chloro-pyrimidine-4,6-diol | Dihydroxy (dienol) form with hydroxyl groups at C4 and C6. chemicalbook.com |

| 5-Chloro-4-hydroxypyrimidin-6(1H)-one | Keto-enol form with a hydroxyl at C4 and a ketone at C6. |

Reactions Involving Endocyclic and Exocyclic Nitrogen Atoms

The two endocyclic nitrogen atoms of the pyrimidine ring are generally weak bases. Their nucleophilicity is significantly reduced by the electron-withdrawing nature of the ring and its substituents. However, they can participate in chemical reactions, often after deprotonation by a suitable base. Reactions such as N-alkylation and N-acylation are possible, leading to the formation of N-substituted pyrimidinone derivatives.

The reactivity of the nitrogen and oxygen atoms in hydroxypyrimidines can be considered ambidentate, similar to the behavior observed in hydroxypyridines. researchgate.net Depending on the electrophile and reaction conditions, attack can occur at either the nitrogen or the oxygen atom. For example, 2-hydroxypyridine (B17775) reacts with 1-chloro-2,4,6-trinitrobenzene to yield a mixture of products resulting from attack at both the nitrogen and oxygen atoms. researchgate.net This dual reactivity allows for the synthesis of a diverse range of N- and O-substituted derivatives from a single pyrimidine precursor. The regioselectivity of these reactions is a critical aspect, often controlled by the hardness or softness of the electrophilic reagent.

Formation of Fused Pyrimidine Systems and Annulation Reactions

The multifunctional nature of this compound makes it an excellent starting material for the construction of fused heterocyclic systems. Annulation reactions, which involve the formation of a new ring fused to the existing pyrimidine core, can be achieved by leveraging the reactivity of the compound's various functional groups.

The presence of a nucleophilic center (deprotonated nitrogen or oxygen) and an electrophilic center (the carbon bearing the chlorine atom, C4, or C6) within the same or a related molecule allows for intramolecular or intermolecular cyclization reactions. A common strategy involves the reaction of a substituted pyrimidine with a bifunctional reagent. For example, cyclocondensation reactions between α-aminoamidines and unsaturated carbonyl compounds are used to synthesize pyrimidine derivatives, which can then serve as building blocks. nih.gov

By choosing appropriate reaction partners, a variety of bicyclic systems, such as pyrazolo[1,5-a]pyrimidines, pyrido[2,3-d]pyrimidines, or purines, can be synthesized. chemrxiv.orgresearchgate.net These fused systems are of significant interest in medicinal chemistry. The synthesis often involves a cascade reaction, such as a Michael addition followed by an intramolecular cyclization and an elimination/dehydration step, to build the new ring onto the pyrimidine scaffold. nih.gov

Development of Novel this compound Derivatives

The derivatization of the pyrimidine core is a key strategy for developing novel compounds with specific properties. Starting from a functionalized pyrimidine, a vast array of derivatives can be synthesized through reactions such as nucleophilic substitution, functional group transformations, and cross-coupling reactions. nih.govnih.gov

For instance, a series of unsymmetrical pyrimidines has been synthesized through the cyclization of chalcones with guanidine (B92328) hydrochloride. nih.gov These products, bearing different aryl groups at the C4 and C6 positions, were further modified to explore structure-activity relationships. nih.gov The synthesis of trifluoromethylated pyrimidines has been achieved via a one-pot cyclocondensation of fluorinated aryl-2-bromenones with alkylamidines. nih.gov The development of these derivatives often involves multi-step syntheses where the pyrimidine core is built and subsequently functionalized.

Below is a table summarizing examples of novel pyrimidine derivatives and the synthetic approaches used.

| Derivative Class | Synthetic Approach | Starting Materials | Reference |

| 4,6-Diaryl-substituted pyrimidines | Cyclocondensation | Chalcones and Guanidine | nih.gov |

| Trifluoromethylated pyrimidines | Cascade reaction (Michael aza addition, cyclization, dehydrohalogenation) | Fluorinated aryl-2-bromenones and Alkylamidines | nih.gov |

| 2-Cyclopropyl-pyrimidine-4-carboxylic acid derivatives | Multi-step synthesis | Commercially available precursors | nih.gov |

| N-Acyl pyrimidine derivatives | Acylation of an amino-pyrimidine precursor | N'-(5-fluoro-2-hydroxypyrimidin-4-yl)-N,N-dimethylformamidine and Chloromethyl pivalate | google.com |

Structure Activity Relationship Sar Studies of 5 Chloro 6 Hydroxypyrimidin 4 5h One Derivatives

Positional and Substituent Effects on Derivative Bioactivity Profiles

The placement and characteristics of substituents on the pyrimidine (B1678525) nucleus are a key determinant of the biological activities of its derivatives. nih.gov Research on various pyrimidine scaffolds has demonstrated that even minor changes in substituent positions can lead to substantial differences in bioactivity. For instance, in a study on pyrazolo[3,4-d]pyrimidine derivatives, the presence of a primary amino group at the C4-position was found to be preferable to no substitution or a methoxy (B1213986) group for antiproliferative activity. acs.orgacs.org Furthermore, introducing alkyl or acetyl groups onto this amino functionality led to a decrease in potency. acs.orgacs.org

Interactive Table: Positional and Substituent Effects on Bioactivity

| Scaffold | Position | Substituent | Observed Effect on Bioactivity |

|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidine | C4 | Primary amino | Preferred for antiproliferative activity |

| Pyrazolo[3,4-d]pyrimidine | C4 | Methoxy | Reduced activity compared to amino group |

| Pyrazolo[3,4-d]pyrimidine | C4 | Alkyl/acetyl on amino | Decreased potency |

| Pyrazolo[3,4-d]pyrimidine | C6 | 3-hydroxy-4-methoxyphenyl | Optimal for anticancer activity |

| Pyrazolo[3,4-d]pyrimidine | C6 | 1-methylindole | Optimal for anticancer activity |

Impact of Halogenation on Derivative Bioactivity

Halogenation is a common strategy in medicinal chemistry to enhance the biological profile of a compound. The introduction of halogen atoms can influence factors such as lipophilicity, metabolic stability, and target binding affinity. mdpi.comnih.gov For pyrimidine derivatives, halogenation has been shown to be a key factor in modulating their bioactivity.

In the context of 5-HT6 receptor agonists based on a 2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole scaffold, halogen substituents (fluoro, chloro, or bromo) in the indole (B1671886) 5-position were found to be essential for potent agonist properties. nih.gov Specifically, the 5-chloro derivative, EMD386088, is a known 5-HT6 receptor agonist. nih.gov

Furthermore, studies on other heterocyclic scaffolds have demonstrated that extensive halogenation can enhance antibiofilm and antivirulence activities. mdpi.com For example, pyrimidine derivatives with multiple halogen substitutions have shown increased efficacy against Staphylococcus aureus. mdpi.com In one study, the presence of two chloride atoms at the C2 and C4 positions, along with another halogen (fluorine, bromine, or iodine), was a feature of potent antibiofilm agents. mdpi.com The introduction of halogens is thought to increase the hydrophobicity of the molecules, which may lead to altered conformational changes and self-assembly, impacting their antimicrobial properties. nih.gov

A study on the inhibition of glutathione (B108866) reductase by pyrimidine derivatives showed that 4-amino-2,6-dichloropyrimidine (B161716) was a highly effective inhibitor, suggesting that the presence of both amino and chloro groups contributes to its inhibitory effect. juniperpublishers.comjuniperpublishers.com The IC50 values for pyrimidine, 4-amino-2-chloropyrimidine, 4-amino-6-chloropyrimidine, and 4-amino-2,6-dichloropyrimidine were 0.968 µM, 0.377 µM, 0.374 µM, and 0.390 µM, respectively. juniperpublishers.comjuniperpublishers.com

Influence of Electron-Donating and Electron-Withdrawing Groups on Activity

The electronic properties of substituents, categorized as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), play a significant role in the bioactivity of pyrimidine derivatives. These groups can alter the electron density of the pyrimidine ring system, thereby affecting interactions with biological targets.

A study investigating pyrimidine-based compounds as matrix metalloproteinase-7 inhibitors found that the addition of an electron-withdrawing group, such as trifluoromethyl (-CF3), led to a significant improvement in the hydrogen bond strength with key amino acid residues (Leu181 and Ala182) in the enzyme's active site. scielo.brresearchgate.net This resulted in a compound with improved binding affinity. scielo.brresearchgate.net In contrast, some electron-donating groups like -OC2H5 and electron-withdrawing groups like –COCH3 did not sufficiently alter the electron density to produce a highly cytotoxic compound. scielo.br

In the development of Forkhead Box M1 (FOXM1) inhibitors, it was observed that only derivatives bearing a cyano group (-CN), a strong electron-withdrawing group, decreased FOXM1 expression. mdpi.com This suggests that the electronic properties of the substituent, rather than its size, are crucial for inhibitory activity by affecting the electron density of the phenylacetamide ring and its interactions with the FOXM1 DNA-binding domain. mdpi.com The introduction of electron-donating groups has also been shown to increase the activities of antioxidants in other molecular contexts. grafiati.com

Interactive Table: Effect of Electronic Groups on Bioactivity

| Compound Class | Substituent Type | Substituent | Observed Effect |

|---|---|---|---|

| Pyrimidine-based MMP-7 inhibitors | Electron-withdrawing | -CF3 | Improved hydrogen bond strength and binding affinity. scielo.brresearchgate.net |

| Pyrimidine-based MMP-7 inhibitors | Electron-donating | -OC2H5 | Less efficient cytotoxicity. scielo.br |

| Pyrimidine-based MMP-7 inhibitors | Electron-withdrawing | -COCH3 | Less efficient cytotoxicity. scielo.br |

| Thieno[2,3-b]pyridine FOXM1 inhibitors | Electron-withdrawing | -CN | Decreased FOXM1 expression. mdpi.com |

Structural Modifications and Enzyme Inhibition Potency (e.g., Histone Deacetylase, D-Amino Acid Oxidase)

Structural modifications of the 5-Chloro-6-hydroxypyrimidin-4(5H)-one scaffold and its analogs are pivotal for their potency as enzyme inhibitors.

Histone Deacetylase (HDAC) Inhibitors: The 5-chloro-4-((substituted phenyl)amino)pyrimidine fragment has been utilized as a cap group in the design of HDAC inhibitors. nih.gov Structure-activity relationship (SAR) studies revealed that the presence of small groups, such as a methoxy substitution, is beneficial for HDAC inhibitory activity. nih.gov One derivative, compound L20, demonstrated class I HDAC selectivity, with IC50 values of 0.684 µM against HDAC1, 2.548 µM against HDAC2, and 0.217 µM against HDAC3. nih.gov This compound showed high selectivity over HDAC6 (IC50 > 1000 µM). nih.gov In other studies on HDAC inhibitors, pyrazole (B372694) derivatives of nih.gov-shogaol showed that para-substituted derivatives were more potent than ortho- and meta-substituted ones. nih.gov

D-Amino Acid Oxidase (DAAO) Inhibitors: While not directly derivatives of this compound, studies on structurally related 5-hydroxy-1,2,4-triazin-6(1H)-one derivatives as DAAO inhibitors offer valuable SAR insights. nih.govnih.gov In these series, a variety of substituents at the 3-position led to potent DAAO inhibitors with IC50 values in the nanomolar range. nih.govnih.gov Linkers such as -CH2CH2- and -CH2S- connecting an aryl group to the core scaffold were particularly effective. nih.gov This highlights the importance of the linker in positioning the aryl group within the enzyme's binding site.

Comparative SAR Analysis Across Diverse Pyrimidine Scaffolds

Comparing the SAR of this compound derivatives with other pyrimidine-containing scaffolds provides a broader understanding of the structural requirements for various biological activities.

Thienopyrimidines: This fused pyrimidine system is a bioisostere of purines and has been explored for various therapeutic targets. nih.gov In the context of PI3K inhibitors, 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives have been synthesized, with substitutions on the aryl ring influencing activity against different PI3K isoforms. researchgate.net For instance, a 3-hydroxyphenyl ring showed good activity for PI3Kβ and PI3Kγ. researchgate.net

Pyrazolopyrimidines: These derivatives have been investigated as anti-inflammatory agents by targeting cyclooxygenase (COX) enzymes. nih.gov The nature and position of substituents on the pyrazole and pyrimidine rings dictate the potency and selectivity for COX-1 versus COX-2. nih.gov

Furopyrimidines: In the pursuit of Notum inhibitors, scaffold-hopping from thieno[2,3-d]pyrimidines to furano[2,3-d]pyrimidines was explored. nih.gov SAR studies focused on the amide group and the pyrimidine heterocycle that binds in the palmitoleate (B1233929) pocket. nih.gov

Quinazolines and other Fused Pyrimidines: Many approved EGFR inhibitors, such as gefitinib (B1684475) and erlotinib, are based on a quinazoline (B50416) (a pyrimidine fused with a benzene (B151609) ring) scaffold. nih.gov The pyrimidine ring is crucial as it mimics the purine (B94841) ring of ATP, allowing for competitive inhibition at the ATP-binding site of the kinase. nih.gov

This comparative analysis reveals that while the pyrimidine core is a versatile scaffold for interacting with a wide range of biological targets, the specific fusion partner (e.g., thiophene, pyrazole, furan) and the substitution pattern are critical for conferring target specificity and potency. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

QSAR is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is valuable for predicting the activity of novel derivatives and guiding drug design.

Several QSAR studies have been conducted on pyrimidine derivatives for various targets:

VEGFR-2 Inhibitors: A QSAR study on furopyrimidine and thienopyrimidine derivatives as VEGFR-2 inhibitors utilized multiple linear regression (MLR) and artificial neural network (ANN) models. The ANN model showed superior predictive power with a high correlation coefficient (R² = 0.998), indicating its ability to handle the complex, nonlinear relationships between structure and activity. nih.gov

Alkaline Phosphatase Inhibitors: For dihydropyrimidinone derivatives, a 2D-QSAR model was developed to predict their inhibitory effect on alkaline phosphatase. The resulting model showed good statistical validation (R² = 0.958 and Q² = 0.903), highlighting the importance of autocorrelated descriptors in enzyme inhibition. acs.org

Anticancer Agents: In a study of dihydropyrimidinone derivatives as potential breast cancer agents, a 2D-QSAR analysis yielded a model with high predictive power (R² = 0.98 and Q² = 0.97). nih.gov This model emphasized the role of topological and autocorrelated descriptors in influencing anticancer activity. nih.gov

HCV Replication Inhibitors: A QSAR model for substituted pyrimidine analogs against Hepatitis C virus was developed using multiple linear regression. The model, based on six descriptors including 3D-MoRSE and 2D-autocorrelation parameters, showed a squared correlation coefficient (R²) of 0.81. researchpublish.com

These studies demonstrate the utility of QSAR in elucidating the structural requirements for the biological activity of pyrimidine derivatives and in designing new compounds with enhanced potency.

Computational and Theoretical Investigations of 5 Chloro 6 Hydroxypyrimidin 4 5h One and Its Analogues

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods elucidate electronic structure, which governs a compound's physical and chemical properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency, making it suitable for studying complex inorganic and organic molecules. nih.govresearchgate.net This method is widely applied to investigate the structural, spectroscopic, and electronic properties of molecular systems. researchgate.net For pyrimidine (B1678525) derivatives and related heterocyclic compounds, DFT is used to optimize molecular geometries, predict vibrational frequencies for comparison with experimental IR and Raman spectra, and calculate various electronic properties. mdpi.com

In studies of similar chlorinated heterocyclic systems, such as 5-chloro-7-azaindole-3-carbaldehyde, DFT methods (like B3LYP-D3, PBE0-D3, and ωB97X-D) have been successfully used to analyze molecular structures and intermolecular interactions, such as hydrogen bonding in dimers. mdpi.com DFT calculations can elucidate the stability of different conformers and predict reaction pathways by identifying low-energy transition states. nih.gov The method also allows for the calculation of critical molecular descriptors, including atomic charge distributions and local electron densities, which are instrumental in identifying reactive sites. nih.gov For instance, in the study of a related compound, 5,5-Di-chloro-6-hy-droxy-dihydro-pyrimidine-2,4(1H,3H)-dione, theoretical methods were used to support the analysis of its molecular and crystal structure. nih.govresearchgate.net

Ab initio and semi-empirical methods are two other classes of quantum computational techniques used for molecular characterization.

Ab initio methods , Latin for "from the beginning," compute solutions to the Schrödinger equation from first principles, without using experimental data for parametrization. libretexts.org These methods, which include the Hartree-Fock (HF) method, are systematically improvable but are computationally demanding, limiting their practical application to smaller molecules. libretexts.org They are essential when studying systems with novel electronic environments or bonding types where empirical data is unavailable. libretexts.org In computational studies of heterocyclic compounds, ab initio calculations are often used alongside DFT to determine molecular geometry, vibrational frequencies, and NMR chemical shifts. fao.org

Semi-empirical methods offer a faster alternative by incorporating some experimental parameters to simplify the complex calculations inherent in the Hartree-Fock formalism. wikipedia.org Methods like AM1, CNDO/2, and INDO were developed to handle large molecules where ab initio methods would be too costly. wikipedia.org While much faster, their accuracy depends on the molecule under investigation being similar to the compounds used for their parametrization. wikipedia.org These methods are particularly useful for exploring conformational flexibility. For example, the molecular energy profile of a triazine-thione derivative was determined using the semi-empirical AM1 method to map the energy changes associated with the rotation around a specific bond. fao.org

The chemical reactivity of a molecule can be effectively understood by analyzing its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). unesp.brnih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character, while the LUMO is the most likely to accept electrons, indicating its electrophilic character. unesp.br

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A small energy gap suggests that the molecule can be easily excited, implying higher chemical reactivity and lower stability. researchgate.netresearchgate.net

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify different aspects of a molecule's reactivity. These descriptors provide a theoretical basis for predicting how a molecule will behave in a chemical reaction. nih.gov

Table 1: Key Global Reactivity Descriptors Derived from FMO Analysis

| Descriptor | Formula | Description |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the ability of a molecule to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating high reactivity. |

| Electrophilicity Index (ω) | μ2 / (2η) (where μ ≈ -χ) | Measures the propensity of a species to accept electrons. |

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques extend beyond static quantum calculations to explore the dynamic behavior of chemical systems and their interactions with biological macromolecules.

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations can reveal how molecules behave, change conformation, and interact with their environment, such as a solvent.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or nucleic acid) to form a stable complex. nih.gov This method is crucial in drug discovery and molecular biology for understanding and predicting ligand-target interactions. Docking algorithms explore various binding poses and use scoring functions to estimate the binding affinity, often reported as a binding energy value.

For pyrimidine analogues and other heterocyclic compounds, docking studies are frequently employed to screen for potential biological activity by predicting their interaction with specific protein targets. For example, docking studies on repurposed drugs like Favipiravir, a pyrimidine analogue, were used to investigate their potential to inhibit viral proteins. nih.gov Similarly, docking was used to evaluate a sulfonamide-Schiff base as a potential inhibitor of insulysin, a key enzyme. nih.gov These studies help identify crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex, providing a rationale for the compound's potential biological function. nih.gov

Table 2: Example of Data from a Hypothetical Docking Study

| Target Protein | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Protein Kinase A | 5-Chloro-6-hydroxypyrimidin-4(5H)-one | -7.5 | VAL 57, LYS 72 | Hydrogen Bond |

| ALA 70, LEU 173 | Hydrophobic Interaction | |||

| Cyclin-Dependent Kinase 2 | This compound | -8.2 | GLU 81, LEU 83 | Hydrogen Bond, Halogen Bond |

| PHE 80, ILE 10 | Hydrophobic Interaction |

Note: The data in this table is illustrative and does not represent actual experimental results.

Pharmacophore Modeling and Virtual Screening Strategies

Pharmacophore modeling and virtual screening are powerful computational techniques in drug discovery used to identify novel bioactive compounds. nih.govyoutube.com A pharmacophore model represents the three-dimensional arrangement of essential steric and electronic features of a molecule that are responsible for its biological activity. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov

For a compound like this compound and its analogues, a structure-based pharmacophore model could be developed if the three-dimensional structure of its biological target is known. nih.gov This involves identifying the key interaction points between the ligand and the protein's binding site. Alternatively, a ligand-based approach can be used, where a set of known active molecules are superimposed to derive a common pharmacophore model.

Once a pharmacophore model is established, it can be used as a 3D query to screen large compound libraries for molecules that match the defined features. nih.gov This virtual screening process significantly narrows down the number of candidates for experimental testing. For pyrimidine derivatives, virtual screening has been successfully employed to identify potential inhibitors for various targets, including enzymes and receptors involved in cancer and infectious diseases. nih.govresearchgate.net

The screening process typically involves several steps, starting with a high-throughput virtual screening of a large database, followed by molecular docking of the hit compounds to refine the binding poses and estimate binding affinities. nih.govyoutube.com The final candidates are then subjected to ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions to assess their drug-like properties. nih.gov

A hypothetical pharmacophore model for a pyrimidine-based inhibitor might include features such as a hydrogen bond acceptor from the pyrimidine nitrogens, a hydrogen bond donor from the hydroxyl group, and a hydrophobic/halogen bond feature from the chloro substituent.

Table 1: Hypothetical Pharmacophore Features for a Pyrimidine-Based Ligand

| Feature Type | Potential Origin in this compound |

| Hydrogen Bond Acceptor (HBA) | Pyrimidine ring nitrogens, Carbonyl oxygen |

| Hydrogen Bond Donor (HBD) | Hydroxyl group, N-H group in the ring |

| Hydrophobic/Halogen Bond | Chlorine atom at C5 |

| Aromatic Ring | Pyrimidine ring |

Conformational Analysis and Tautomeric Equilibria Determination

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation and the potential for existing in different tautomeric forms. For this compound, both aspects are of significant theoretical interest.

Conformational Analysis: The pyrimidine ring can adopt different conformations, especially if it is not fully aromatic. In the case of the specified 4(5H)-one tautomer, the ring is not planar. The substituents, the chloro and hydroxyl groups, will have specific spatial orientations (axial or equatorial in a non-planar ring) that can influence receptor binding. libretexts.orgyoutube.com Computational methods, such as Density Functional Theory (DFT), are commonly used to calculate the potential energy surface of the molecule and identify the most stable low-energy conformers. youtube.com The relative energies of these conformers determine their population at a given temperature. The introduction of a substituent can significantly alter the favored molecular conformation. mdpi.com

Tautomeric Equilibria: this compound can exist in several tautomeric forms due to proton migration. The name itself suggests a specific tautomer, but others are possible, such as the aromatic 5-chloro-4,6-dihydroxypyrimidine. Derivatives of 4-hydroxypyrimidine (B43898) are known to undergo keto-enol tautomerization. nih.gov Quantum chemical calculations are essential to determine the relative stabilities of these tautomers in the gas phase and in different solvents. nih.govnih.gov Studies on similar pyrimidine derivatives have shown a strong preference for the keto tautomer in the solid state. nih.gov The relative stability of tautomers is highly influenced by the nature of the substituents and the surrounding medium. nih.gov

Table 2: Potential Tautomers of 5-Chloro-6-hydroxypyrimidine

| Tautomer Name | Key Structural Features |

| This compound | Keto form at C4, sp3 carbon at C5 |

| 5-Chloro-6-hydroxypyrimidin-4(3H)-one | Keto form at C4, sp2 carbon at C5 |

| 5-Chloro-4,6-dihydroxypyrimidine | Aromatic ring with two hydroxyl groups |

Non-Covalent Interaction Analysis and Supramolecular Networks

The study of non-covalent interactions is crucial for understanding the crystal packing of a molecule and its interactions with biological macromolecules. mdpi.comnih.gov For this compound, a variety of non-covalent interactions are expected to play a significant role in its supramolecular assembly.

Hydrogen Bonding: The presence of hydroxyl and N-H groups as hydrogen bond donors, and nitrogen and oxygen atoms as acceptors, allows for the formation of a robust network of hydrogen bonds. tandfonline.com These interactions, such as N-H···O and O-H···N, are highly directional and are primary drivers in the formation of supramolecular synthons, like the common R2²(8) ring motif observed in many pyrimidine derivatives. tandfonline.comresearchgate.net

Halogen Bonding: The chlorine atom at the C5 position can participate in halogen bonding. A halogen bond is a non-covalent interaction where the halogen atom acts as an electrophilic species, interacting with a nucleophilic site. nih.govmdpi.com The strength of this interaction increases with the polarizability of the halogen (I > Br > Cl > F). mdpi.com In the solid state, Cl···O, Cl···N, and Cl···Cl contacts can be expected, contributing to the stability of the crystal lattice. nih.gov

Other Interactions: Other non-covalent interactions that can contribute to the supramolecular structure include π-π stacking between the pyrimidine rings, C-H···O, and C-H···Cl interactions. tandfonline.comnih.gov

Table 3: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of 5,5-dichloro-6-hydroxy-dihydropyrimidine-2,4(1H,3H)-dione nih.gov

| Interaction Type | Percentage Contribution |

| O···H/H···O | 35.8% |

| Cl···Cl | 19.6% |

| Cl···H/H···Cl | 17.0% |

| H···H | 8.3% |

| C···O/O···C | 4.3% |

| Cl···O/O···Cl | 4.2% |

| O···O | 4.1% |

These interactions collectively lead to the formation of complex three-dimensional supramolecular networks, which dictate the physicochemical properties of the solid material. researchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 5-Chloro-6-hydroxypyrimidin-4(5H)-one in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, chemists can map out the complete atomic framework.

Proton (¹H) NMR Spectroscopy

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the proton on the pyrimidine (B1678525) ring and the protons of the hydroxyl and amine groups.

The chemical shifts are highly dependent on the solvent and the predominant tautomeric form. The acidic protons of the -OH and -NH groups are often broad and may exchange with deuterium (B1214612) in solvents like D₂O, leading to their disappearance from the spectrum. The lone C-H proton on the pyrimidine ring is expected to appear as a singlet.

Predicted ¹H NMR Data (DMSO-d₆, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~12.5 | Broad Singlet | 1H | N-H |

| ~11.0 | Broad Singlet | 1H | O-H |

| ~8.0 | Singlet | 1H | C2-H |

Note: This data is predicted and may vary from experimental values.

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. The spectrum of this compound is expected to display four signals corresponding to the four carbon atoms in the pyrimidine ring. The chemical shifts will indicate the nature of each carbon, distinguishing between carbonyl carbons (C=O), carbons bonded to electronegative atoms (C-O, C-N, C-Cl), and other aromatic/olefinic carbons.

Predicted ¹³C NMR Data (DMSO-d₆, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~165 | C4 (C=O) |

| ~155 | C6 (C-OH) |

| ~150 | C2 |

| ~100 | C5 (C-Cl) |

Note: This data is predicted and may vary from experimental values.

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

To unambiguously assign all proton and carbon signals and to confirm the molecular structure, advanced NMR techniques are utilized. np-mrd.org

2D NMR: Two-dimensional NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

COSY would identify any spin-spin couplings between protons, although for this specific molecule, few are expected.

HSQC correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of the C2 carbon to its attached H2 proton.

Solid-State NMR (ssNMR): Since the compound is a solid, ssNMR can provide information about its structure and polymorphism in the solid state, which can differ from its structure in solution.

Variable-Temperature NMR: This technique can be used to study the tautomeric equilibrium between the keto and enol forms, as the relative populations of tautomers can change with temperature, leading to observable changes in the NMR spectrum. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. For this compound, these techniques confirm the presence of key structural features.

The IR spectrum is expected to show characteristic absorption bands:

O-H and N-H Stretching: Broad bands in the region of 3400-3200 cm⁻¹ corresponding to the hydroxyl (-OH) and amine (-NH) groups. Hydrogen bonding can cause significant broadening and a shift to lower wavenumbers.

C=O Stretching: A strong, sharp absorption band typically between 1700-1650 cm⁻¹ indicates the presence of the carbonyl (C=O) group in the pyrimidinone ring. The exact position depends on conjugation and hydrogen bonding.

C=C and C=N Stretching: Absorptions in the 1650-1550 cm⁻¹ region are characteristic of the double bonds within the pyrimidine ring.

C-Cl Stretching: A band in the 800-600 cm⁻¹ region can be attributed to the carbon-chlorine bond.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400-3200 (broad) | Stretching | O-H, N-H |

| 1700-1650 (strong) | Stretching | C=O (Amide) |

| 1650-1550 | Stretching | C=C, C=N |

| ~1300 | In-plane bending | O-H |

| ~800-600 | Stretching | C-Cl |

Note: These are approximate ranges based on typical functional group frequencies.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

The molecular formula for this compound is C₄H₃ClN₂O₂. Its monoisotopic mass is 145.99 Da. rsc.org Due to the presence of chlorine, the mass spectrum will exhibit a characteristic isotopic pattern for chlorine-containing fragments, with two peaks for the molecular ion (M and M+2) in an approximate 3:1 ratio of intensity, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Liquid Chromatography-Mass Spectrometry (LC/MS)

LC/MS is a powerful technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. An HPLC method using a reverse-phase column with a mobile phase of acetonitrile (B52724) and water is suitable for analyzing this polar compound. sielc.com For MS detection, a volatile acid like formic acid is used as a modifier instead of phosphoric acid. sielc.com

Molecular Ion Peak: In positive ion mode (ESI+), the expected molecular ion would be the protonated molecule [M+H]⁺ at m/z 147.0 and 149.0. In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ would be observed at m/z 145.0 and 147.0.

Fragmentation Analysis: The fragmentation pattern provides clues to the molecule's structure. Common fragmentation pathways for this compound could include the loss of small neutral molecules such as carbon monoxide (CO), hydrogen chloride (HCl), or isocyanic acid (HNCO).

Expected Mass Spectrometry Data

| Ion | Mode | Expected m/z (³⁵Cl / ³⁷Cl) | Note |

|---|---|---|---|

| [M+H]⁺ | ESI+ | 147.0 / 149.0 | Protonated molecule |

| [M-H]⁻ | ESI- | 145.0 / 147.0 | Deprotonated molecule |

| [M-CO]⁺ | ESI+ | 119.0 / 121.0 | Potential fragment |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the verification of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy, HRMS allows for the determination of a molecule's exact mass, which can then be compared to the theoretical mass calculated from its molecular formula.

For this compound, with the molecular formula C₄H₃ClN₂O₂, the theoretical monoisotopic mass is 145.988305 g/mol . epa.gov Experimental HRMS analysis would aim to detect this exact mass, or the mass of its common adducts, to confirm the compound's identity and rule out other potential structures with the same nominal mass. For mass spectrometry-compatible applications, the use of formic acid in the mobile phase during sample introduction is often recommended over phosphoric acid. sielc.com

Predicted collision cross section (CCS) values, which relate to the ion's shape in the gas phase, can also be calculated for various adducts to aid in identification.

Table 1: Theoretical Mass and Predicted HRMS Adduct Data for C₄H₃ClN₂O₂

| Parameter | Value |

|---|---|

| Molecular Formula | C₄H₃ClN₂O₂ |

| Average Mass | 146.53 g/mol epa.gov |

| Monoisotopic Mass | 145.988305 g/mol epa.gov |

| Predicted [M+H]⁺ m/z | 146.99559 |

| Predicted [M+Na]⁺ m/z | 168.97753 |

| Predicted [M-H]⁻ m/z | 144.98103 |

Data sourced from PubChemLite, based on calculations using CCSbase. uni.lu

X-ray Crystallography for Solid-State Structure Elucidation

While this technique is paramount for understanding the solid-state structure of molecules, specific X-ray crystallography data for this compound has not been reported in the surveyed scientific literature. The successful application of this method would require the growth of a suitable single crystal of the compound, which would then yield its specific crystal system, space group, and unit cell dimensions.

Elemental Analysis (CHNS/O) for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a compound. This experimental method is crucial for verifying the empirical formula of a newly synthesized substance. The experimentally determined percentages of carbon (C), hydrogen (H), nitrogen (N), chlorine (Cl), and oxygen (O) are compared against the theoretical values calculated from the compound's molecular formula. A close correlation between the experimental and theoretical values provides strong evidence of the compound's purity and correct elemental composition.

The theoretical elemental composition of this compound (C₄H₃ClN₂O₂) is calculated based on its molecular weight of 146.53 g/mol . epa.govchemicalbook.com

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 4 | 48.044 | 32.79 |

| Hydrogen | H | 1.008 | 3 | 3.024 | 2.06 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 24.19 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 19.12 |

| Oxygen | O | 15.999 | 2 | 31.998 | 21.84 |

| Total | | | | 146.533 | 100.00 |

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the purity of chemical compounds and for separating them from impurities. HPLC separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).

A reverse-phase (RP) HPLC method has been established for the analysis of this compound. sielc.comchemicalbook.com This method effectively separates the target compound from potential impurities, allowing for accurate purity determination, typically by measuring the area of the compound's peak as a percentage of the total peak area in the chromatogram. The method is also scalable and can be adapted for preparative separation to isolate the pure compound. sielc.com

Table 3: Exemplary HPLC Method for this compound Analysis

| Parameter | Description |

|---|---|

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid sielc.com |

| MS-Compatible Mobile Phase | For applications requiring mass spectrometry detection, phosphoric acid is replaced with formic acid. sielc.com |

| Application | Purity assessment, isolation of impurities, and preparative separation. sielc.com |

Method details sourced from SIELC Technologies. sielc.com

Table 4: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Formic Acid |

Applications of 5 Chloro 6 Hydroxypyrimidin 4 5h One in Organic Synthesis and Interdisciplinary Research

Utility as a Versatile Synthetic Intermediate for Complex Heterocycles

The primary application of 5-Chloro-6-hydroxypyrimidin-4(5H)-one in organic synthesis is as an intermediate. It serves as a building block for producing other pyrimidine (B1678525) derivatives, which are key components in many larger, more complex heterocyclic structures. The reactivity of its chloro and hydroxyl groups allows for a variety of chemical transformations.

One of the most notable uses of this compound, often in its tautomeric form 4,6-dihydroxypyrimidine, is as a precursor for the synthesis of 4,6-dichloropyrimidine (B16783). This conversion is a critical step, as dichloropyrimidines are versatile intermediates in their own right, widely used in the synthesis of various heterocyclic systems. The chlorination can be achieved using reagents like phosphoryl chloride (POCl₃) or phosgene (B1210022) (COCl₂). google.comwipo.intgoogle.com The resulting 4,6-dichloropyrimidine can then undergo further reactions, such as nucleophilic substitutions, to build more elaborate molecular frameworks. chemicalbook.com For instance, it has been used in the synthesis of N-substituted azacalix google.compyrimidines and disubstituted pyrimidines through tandem amination and Suzuki-Miyaura cross-coupling reactions. chemicalbook.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1193-56-2 |

| Molecular Formula | C₄H₃ClN₂O₂ |

| Molecular Weight | 146.53 g/mol |

| Appearance | Off-white to light brown solid |

| Melting Point | 260 °C |

Role in the Development of Pyrimidine-Based Bioactive Compounds

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. nih.gov While direct biological studies on this compound are not widely published, its role as an intermediate implies an indirect contribution to the development of bioactive compounds. For example, 5-substituted 2-amino-4,6-dichloropyrimidines, which can be synthesized from related dihydroxypyrimidine precursors, have been shown to inhibit immune-activated nitric oxide production, suggesting anti-inflammatory potential. nih.gov

Although specific research initiating from this compound is sparse, the general importance of chlorinated pyrimidines in drug discovery is well-established. They are precursors to a wide array of biologically active molecules, including antivirals and anticancer agents. nih.govresearchgate.net

Contribution to Agrochemical Research and Development

The contribution of this compound to agrochemical research is primarily indirect, through its conversion to 4,6-dichloropyrimidine. This derivative is a key intermediate in the synthesis of certain fungicides. google.comwipo.int The ability to introduce different functional groups onto the pyrimidine ring, starting from 4,6-dichloropyrimidine, allows for the generation of a library of compounds that can be screened for desired agrochemical properties, such as herbicidal or insecticidal activity. While direct studies on the agrochemical potential of this compound itself are not available, its role as a precursor to essential agrochemical intermediates is noted in patent literature.

Exploration in Material Science Applications (e.g., Polymers, Nanocomposites)

Currently, there is a lack of available scientific literature or patents describing the use of this compound in the field of material science. While heterocyclic compounds, in general, are explored for applications in polymers and nanocomposites due to their electronic and structural properties, no specific research has been found that details the incorporation of this particular pyrimidine derivative into such materials.

Future Directions and Emerging Research Avenues

Development of Green and Sustainable Synthetic Methodologies

The chemical industry's increasing focus on sustainability necessitates a shift away from traditional synthetic methods that often rely on hazardous reagents and solvents, and generate significant waste. powertechjournal.com Future research on 5-Chloro-6-hydroxypyrimidin-4(5H)-one and its derivatives will prioritize the development of green synthetic protocols. This involves adopting principles of green chemistry, such as using renewable feedstocks, employing atom-economical reactions, and utilizing environmentally benign solvents and catalysts. benthamdirect.comnih.gov

Key areas of development include:

Multicomponent Reactions (MCRs): One-pot MCRs are highly efficient for building molecular complexity from simple precursors in a single step, minimizing waste and energy consumption. acs.orgresearchgate.netresearchgate.net Designing MCRs to construct the this compound core or its analogues would be a significant advancement.

Alternative Energy Sources: Microwave and ultrasound-assisted synthesis have emerged as energy-efficient techniques that can dramatically reduce reaction times and improve yields for heterocyclic compounds like pyrimidines. nih.govmdpi.com

Green Solvents and Catalysts: The replacement of volatile organic solvents with greener alternatives like water or ionic liquids is a critical goal. researchgate.net Furthermore, the development of reusable, heterogeneous, or biocatalysts can enhance the sustainability of synthetic processes. powertechjournal.com For instance, a one-pot, three-component strategy in water has been successfully used for synthesizing related pyrimidine (B1678525) derivatives. researchgate.net

| Parameter | Traditional Synthesis | Green/Sustainable Synthesis |

|---|---|---|

| Solvents | Often uses chlorinated hydrocarbons, DMF, or other toxic and volatile organic solvents. | Prioritizes water, ethanol, supercritical CO2, or solvent-free conditions. nih.gov |

| Catalysts | May use stoichiometric amounts of hazardous reagents or heavy metal catalysts. | Employs reusable solid catalysts, biocatalysts, or metal-free catalysts. powertechjournal.com |

| Energy Input | Typically involves prolonged heating under reflux, consuming significant energy. | Utilizes energy-efficient methods like microwave or ultrasonic irradiation. mdpi.com |

| Reaction Type | Often involves multi-step sequences with isolation of intermediates. | Favors one-pot, tandem, or multicomponent reactions to improve atom economy. acs.org |

| Feedstocks | Primarily derived from petrochemical sources. | Aims to use renewable feedstocks, such as those derived from biomass. bohrium.com |

Exploration of Novel Reactivity Pathways and Catalyst Development

Beyond improving the synthesis of the core structure, future research will delve into novel ways to functionalize this compound. The existing functional groups—particularly the C5-chloro substituent—are prime targets for diversification through modern catalytic methods.

Advanced Cross-Coupling Reactions: The chlorine atom serves as a handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon and carbon-heteroatom bonds. Developing catalysts with high turnover numbers and broad functional group tolerance will be key to efficiently creating libraries of derivatives.

C-H Functionalization: Direct C-H activation and functionalization represent a frontier in organic synthesis. Exploring methods to selectively functionalize the C-H bonds of the pyrimidine ring or its substituents would provide a powerful and atom-economical tool for creating novel analogues that are otherwise difficult to access.

Novel Catalyst Systems: Research into new catalytic systems, such as iridium-pincer complexes, has shown promise for the regioselective synthesis of highly substituted pyrimidines from simple alcohols and amidines. acs.orgmdpi.combohrium.com Applying such innovative catalysts to reactions involving this compound could unlock unprecedented chemical transformations. Another promising avenue is the use of copper catalysts in tandem or cyclization reactions to build complex pyrimidine structures. mdpi.com

| Catalyst Type | Reaction | Potential Application for this compound |

|---|---|---|

| Iridium-Pincer Complexes | Multicomponent synthesis from alcohols and amidines. acs.orgmdpi.com | De novo synthesis of analogues with diverse alkyl or aryl substituents. |

| Copper Catalysts | Tandem reactions and cyclizations involving nitriles and alkynes. mdpi.com | Functionalization and annulation reactions to build fused heterocyclic systems. |

| Zirconium-mediated Systems | [2+2+2] cyclization of alkynes and nitriles. mdpi.com | Construction of polysubstituted pyrimidine rings from alternative precursors. |

| Palladium Catalysts | Classic cross-coupling reactions (Suzuki, Heck, etc.). | Derivatization at the C5-position by replacing the chlorine atom. |

Integration of Machine Learning and AI in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. nih.gov These computational tools can accelerate the design-build-test-learn cycle by predicting the properties of virtual compounds before their costly and time-consuming synthesis.

Predictive QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models can be developed using ML algorithms (e.g., random forest, support vector machines) to correlate the structural features of this compound derivatives with their biological activities. ijcit.com This allows for the in silico screening of large virtual libraries to prioritize the most promising candidates for synthesis.

De Novo Design: Generative AI models, such as deep conditional transformer neural networks, can design entirely new molecules based on a desired scaffold and property profile. nih.gov Such models could be trained to generate novel derivatives of this compound with predicted high potency and selectivity for a specific biological target.

Property Prediction: AI can predict a wide range of physicochemical properties, such as solubility, reactivity, and metabolic stability, as well as potential off-target effects. specialchem.comnist.gov This predictive power can guide the design of compounds with more favorable drug-like properties from the outset. For example, AI-driven tools can help explore chemical transformations, such as changing a pyridine (B92270) to a pyrimidine, to optimize parameters like bioavailability. youtube.com

| AI/ML Application | Description | Relevance to this compound |

|---|---|---|

| QSAR Modeling | Builds models to predict biological activity based on molecular structure. ijcit.com | Prioritizes synthesis of derivatives with high predicted potency. |

| Generative Models | Designs novel molecules with desired properties (e.g., scaffold hopping). nih.gov | Creates new, patentable chemical entities based on the core structure. |

| ADMET Prediction | Predicts Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles. | Reduces late-stage attrition by designing compounds with better pharmacokinetic profiles. |

| Reaction Prediction | Suggests optimal synthetic routes and reaction conditions. | Accelerates the synthesis of target derivatives by identifying efficient pathways. |

Expanding the Scope of Structure-Activity Relationship Studies through Diversification

Structure-Activity Relationship (SAR) studies are fundamental to optimizing a lead compound into a potent and selective agent. nih.govnih.gov For this compound, a systematic and broad exploration of its SAR is a crucial future direction. This requires the synthesis of diverse analogue libraries where specific parts of the molecule are systematically altered.

Systematic Derivatization: Future SAR campaigns will involve modifying every accessible position. This includes substitution of the C5-chloro group with various functionalities (e.g., amines, ethers, alkyl/aryl groups), derivatization of the C6-hydroxyl group, and exploring substitutions at the N1 and N3 positions of the pyrimidine ring.

Scaffold Hopping and Diversification: More advanced strategies involve altering the core pyrimidine ring itself. A "deconstruction-reconstruction" approach, where the pyrimidine ring is opened and then re-closed with different fragments, can generate a wide array of new heterocyclic scaffolds, providing two points of diversification for SAR studies. nih.gov This allows for the exploration of entirely new chemical space while retaining key pharmacophoric features.

Fused Ring Systems: Creating fused bicyclic or polycyclic systems by building additional rings onto the pyrimidine core (e.g., pyrido[2,3-d]pyrimidines, furo[2,3-d]pyrimidines) is a proven strategy for discovering potent kinase inhibitors and other bioactive molecules. researchgate.netresearchgate.net

| Position/Region | Modification Strategy | Objective |

|---|---|---|

| C5-Position (Cl) | Substitution with various amines, thiols, alcohols, aryl, and alkyl groups via cross-coupling. | Explore interactions with specific pockets of a biological target; modulate electronics and lipophilicity. |

| C6-Position (OH) | Alkylation, acylation, or replacement with other functional groups (e.g., -NH2, -SH). | Probe hydrogen bonding capabilities and steric tolerance. |

| N1 and N3 Positions | Alkylation or arylation. | Modify solubility, metabolic stability, and hydrogen bonding patterns. |

| Pyrimidine Core | Annulation reactions to form fused systems (e.g., quinazolines, pyridopyrimidines). tandfonline.com | Expand the scaffold to access new binding interactions and improve potency/selectivity. |

Investigation of this compound in Advanced Biological Probe Development

The unique structural and electronic properties of pyrimidines make them attractive scaffolds for the development of advanced chemical tools, such as biological probes. frontiersin.org These probes are essential for studying biological processes in real-time within living systems.

Fluorescent Probes: The pyrimidine core can be incorporated into "push-pull" systems to create fluorophores with interesting photophysical properties, such as aggregation-induced emission. mdpi.com By attaching targeting moieties, derivatives of this compound could be developed into fluorescent probes for imaging specific organelles (e.g., mitochondria, lipid droplets) or detecting specific analytes like pH or reactive oxygen species. mdpi.comnih.gov

Photoaffinity Labeling: The reactive nature of the C-Cl bond could potentially be exploited for photoaffinity labeling. By incorporating a photolabile group, a derivative could be used to covalently label its biological target upon photoactivation, enabling target identification and validation.

Bifunctional Molecules: The scaffold could serve as a linker or core for creating bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras) or molecular glues. The chloro and hydroxyl groups provide convenient handles for attaching ligands for both a target protein and an E3 ubiquitin ligase, leading to targeted protein degradation.

| Probe Type | Principle of Operation | Example Application |

|---|---|---|

| Fluorescent pH Sensor | The fluorescence properties of the probe change in response to pH variations. | Monitoring processes like mitophagy, which involves acidification of mitochondria. nih.gov |

| Lipid Droplet Imaging Agent | A lipophilic pyrimidine-based fluorophore specifically accumulates in lipid droplets. | Studying lipid metabolism and related diseases. mdpi.com |

| Bacterial Detection Probe | Fluorescent nanoparticles made from a pyrimidine derivative selectively bind to certain bacteria. rsc.orgrsc.org | Rapid and selective detection of pathogens like Pseudomonas aeruginosa. rsc.orgrsc.org |

| Targeted Cancer Imaging | A pyrimidine-BODIPY conjugate can localize in tumor cells for real-time visualization. frontiersin.org | Nondestructive diagnosis and imaging of tumors in vivo. frontiersin.org |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Chloro-6-hydroxypyrimidin-4(5H)-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of pyrimidinone derivatives often employs the Biginelli reaction, a one-pot multicomponent approach using urea/thiourea, β-keto esters, and aldehydes under acidic conditions. For this compound, modifications may include chloro-substituted precursors and controlled hydroxylation steps. Reaction optimization involves adjusting catalysts (e.g., HCl in DMF), temperature (80–100°C), and solvent systems (DMF or ethanol) to improve yield and purity. Post-synthesis purification via recrystallization or column chromatography is critical .

Q. Which analytical techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- X-ray crystallography : Resolves crystal structure and confirms stereochemistry (e.g., bond angles, torsion angles) .

- NMR spectroscopy : H and C NMR identify substituent positions and hydrogen bonding (e.g., hydroxyl proton at δ 10–12 ppm) .

- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .

- FT-IR : Confirms functional groups (e.g., C=O stretch at ~1700 cm) .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

- Methodological Answer : Initial screening involves:

- Antimicrobial assays : Agar diffusion or microdilution methods against Gram-positive/negative bacteria and fungi, using controls like ampicillin .

- Enzyme inhibition studies : Kinetic assays (e.g., UV-Vis spectroscopy) to test inhibition of target enzymes (e.g., kinases, proteases) .

- Cytotoxicity testing : MTT assays on cell lines to evaluate IC values .

Advanced Research Questions

Q. What mechanistic approaches can elucidate the bioactivity of this compound at the molecular level?

- Methodological Answer :

- Molecular docking : Simulate interactions with biological targets (e.g., protein active sites) using software like AutoDock or Schrödinger. Focus on hydrogen bonding with the hydroxyl group and halogen interactions from the chloro substituent .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity and thermodynamics .

- CRISPR/Cas9 gene editing : Knock out putative target genes in model organisms to validate mechanism .

Q. How can low yields in the synthesis of this compound be addressed?

- Methodological Answer :

- Catalyst screening : Test Lewis acids (e.g., ZnCl) or ionic liquids to enhance reaction efficiency .

- Microwave-assisted synthesis : Reduce reaction time and improve yield via controlled dielectric heating .

- Byproduct analysis : Use HPLC-MS to identify impurities and adjust stoichiometry or solvent polarity .

Q. How should researchers resolve contradictions in bioactivity data across studies?

- Methodological Answer :

- Dose-response reevaluation : Confirm activity across multiple concentrations to rule out false positives/negatives .

- Structural analogs comparison : Test derivatives (e.g., replacing chloro with fluoro substituents) to isolate functional group contributions .

- Meta-analysis : Aggregate data from independent studies to identify trends or methodological variability .

Q. What computational strategies predict the physicochemical properties of this compound?

- Methodological Answer :

- DFT calculations : Optimize geometry and calculate electronic properties (e.g., HOMO-LUMO gaps) using Gaussian or ORCA .

- QSAR modeling : Corrogate structural descriptors (e.g., logP, polar surface area) with solubility or permeability .

- Molecular dynamics (MD) simulations : Assess stability in aqueous or lipid bilayer environments .

Q. How can comparative studies with structural analogs enhance understanding of this compound’s activity?

- Methodological Answer :

- SAR analysis : Synthesize analogs (e.g., 5-fluoro or 6-methoxy variants) and compare bioactivity to identify critical substituents .

- Cross-species testing : Evaluate activity in diverse biological systems (e.g., bacterial vs. mammalian cells) to assess specificity .

- Co-crystallization : Resolve structures of analogs bound to targets to map interaction hotspots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.